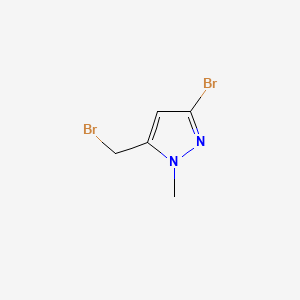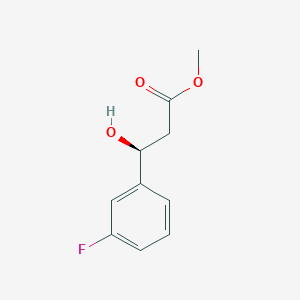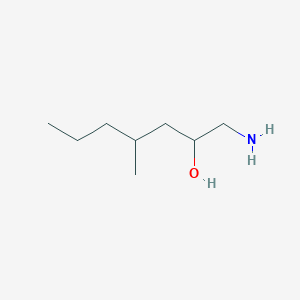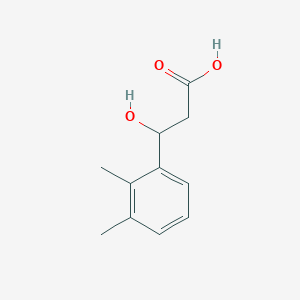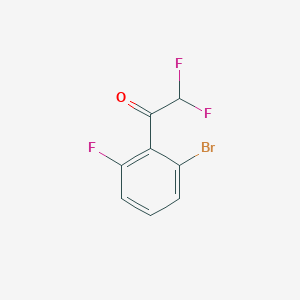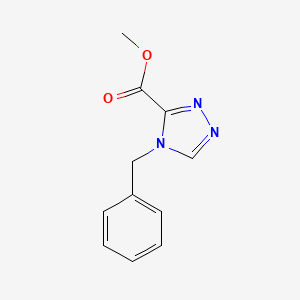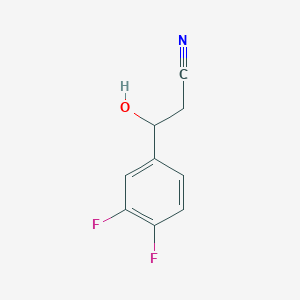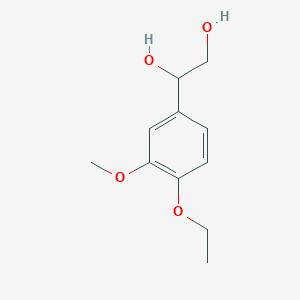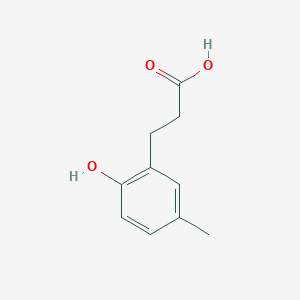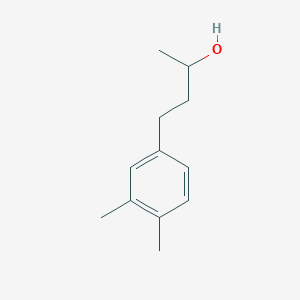
4-(3,4-Dimethylphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 3,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3,4-Dimethylphenyl)butan-2-ol involves the use of Grignard reagents. The synthesis typically starts with the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with butan-2-one to form the desired alcohol after hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
4-(3,4-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 4-(3,4-Dimethylphenyl)butan-2-one.
Reduction: 4-(3,4-Dimethylphenyl)butane.
Substitution: 4-(3,4-Dimethylphenyl)butan-2-yl chloride.
科学研究应用
4-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids.
相似化合物的比较
Similar Compounds
4-(3,4-Dimethylphenyl)butan-2-one: The ketone analog of the compound.
4-(3,4-Dimethylphenyl)butane: The fully reduced form of the compound.
4-(3,4-Dimethylphenyl)butan-2-yl chloride: The chloride derivative of the compound.
Uniqueness
4-(3,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural features, which include a secondary alcohol group and a 3,4-dimethylphenyl substituent
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3 |
InChI 键 |
TYAGLQZKFKQDIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCC(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


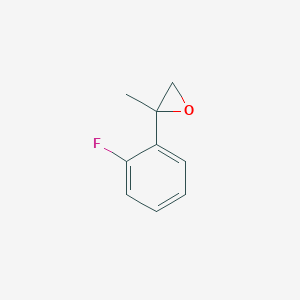
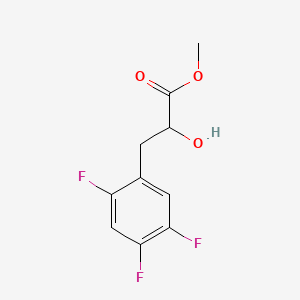
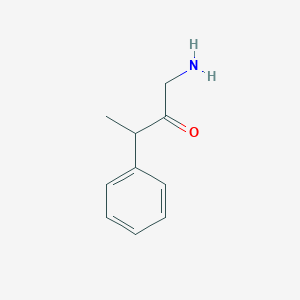
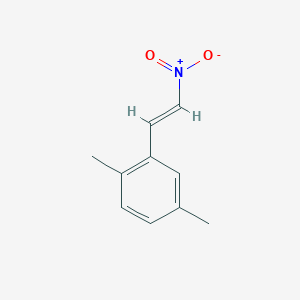
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
